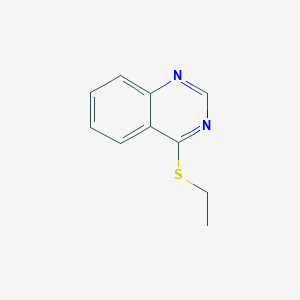

4-Ethylsulfanylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUSGBLJZCMGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Spectrum and Pharmacological Targets of 4 Ethylsulfanylquinazoline and Analogs

Broad-Spectrum Pharmacological Activities of Quinazoline (B50416) Derivatives

Quinazoline derivatives are recognized for their extensive range of pharmacological activities, making them a significant area of research in drug discovery. nih.govnih.govresearchgate.net These compounds have demonstrated potential as anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, anticonvulsant, and antihypertensive agents. nih.govnih.govbiomedpharmajournal.orgnih.gov The therapeutic potential of quinazolines is underscored by the number of derivatives that have been approved for clinical use, particularly in oncology. arkat-usa.orgnih.gov

The anticancer activity of quinazoline derivatives is one of the most extensively studied areas. nih.govmdpi.com Many of these compounds function as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. mdpi.comhilarispublisher.com By targeting enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), these derivatives can inhibit tumor growth, proliferation, and angiogenesis. nih.govmdpi.comnih.gov Furthermore, some quinazolines have been shown to overcome multidrug resistance in cancer cells by inhibiting proteins such as breast cancer resistance protein (BCRP). nih.gov Beyond kinase inhibition, quinazoline derivatives have been found to target other critical cellular components, including dihydrofolate reductase (DHFR), topoisomerase, and poly(ADP-ribose) polymerase (PARP), highlighting the diverse mechanisms through which they exert their anticancer effects. nih.govnih.gov

In addition to their anticancer properties, quinazolines exhibit significant antimicrobial activities. nih.govnih.govrphsonline.com Derivatives of quinazolinone, a related structure, have shown notable antibacterial effects, particularly against Gram-positive bacteria. nih.govnih.gov The antimicrobial action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. eco-vector.com Antiviral and antifungal activities have also been reported for various quinazoline derivatives. nih.govmdpi.comnih.gov

Investigation of Specific Biological Effects of 4-Ethylsulfanylquinazoline Analogs

While broad-spectrum activities are characteristic of the quinazoline class, specific analogs, including those with an ethylsulfanyl substitution, are being investigated for more targeted therapeutic applications.

Antiviral Efficacy of Ethylsulfanyl-Substituted Quinazolines

The antiviral potential of quinazoline derivatives has been an area of active research. mdpi.comnih.govresearchgate.net Studies have shown that certain quinazoline derivatives can exhibit antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza. mdpi.comnih.gov For instance, some 4-(3-substituted phenylamino)quinazoline derivatives have demonstrated broad-spectrum antitumor activity, while other related compounds showed moderate anti-HIV-1 potency. nih.gov

A series of novel quinazoline derivatives incorporating a dithioacetal moiety were synthesized and evaluated for their antiviral properties against plant viruses like cucumber mosaic virus (CMV) and potato virus Y. nih.gov One compound, in particular, exhibited significant protective activity against CMV. nih.gov Another study synthesized quinazoline-artemisinin hybrids that showed potent activity against cytomegalovirus. mdpi.com While these studies highlight the antiviral potential of the broader quinazoline class, specific research focusing on the antiviral efficacy of this compound itself is less documented in publicly available literature.

Antibacterial Potential of Quinazolinone Derivatives

Quinazolinone derivatives, which are structurally related to this compound, have demonstrated considerable antibacterial potential. nih.govnih.govnih.gov These compounds have been shown to be effective against a variety of bacterial strains, with some exhibiting greater activity against Gram-positive bacteria, while others are more effective against Gram-negative strains. nih.govnih.gov

Several studies have synthesized and screened new quinazolinone derivatives for their antibacterial properties. biomedpharmajournal.orgnih.govresearchgate.net For example, a series of 2,3,6-trisubstituted quinazolin-4-ones were evaluated against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds showing very good activity. biomedpharmajournal.org Another study on novel quinazolinone Schiff base derivatives found that most of the synthesized compounds displayed good antibacterial activity, especially against E. coli. nih.gov The mechanism of antibacterial action for some quinazolinone derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial survival. nih.gov

The following table summarizes the antibacterial activity of selected quinazolinone derivatives from various studies.

| Compound Type | Target Bacteria | Activity Level | Reference |

| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to Very Good | biomedpharmajournal.org |

| Quinazolinone Schiff bases | E. coli | Good | nih.gov |

| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria | Mild to High | nih.gov |

| 4(3H)-Quinazolinone derivatives | Staphylococcus aureus | Active | acs.org |

| Quinazolinone derivatives with glycosides | Pseudomonas syringae, Xanthomonas oryzae | Good | tandfonline.com |

Enzyme Inhibition Activities (e.g., Tyrosine Kinase Inhibitory Action)

A primary mechanism through which many quinazoline derivatives exert their biological effects, particularly their anticancer activity, is through the inhibition of enzymes, most notably tyrosine kinases. mdpi.comhilarispublisher.comekb.eg The quinazoline scaffold has proven to be an excellent framework for designing potent and selective tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.net

Several clinically approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based TKIs that target the epidermal growth factor receptor (EGFR). nih.govmdpi.com These drugs typically bind to the ATP-binding site of the kinase domain, preventing the downstream signaling that leads to cell proliferation and survival. mdpi.comacs.org Research has expanded to develop quinazoline derivatives that inhibit other tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Met. mdpi.comfrontiersin.org Some derivatives have been designed as dual or multi-kinase inhibitors, targeting multiple pathways simultaneously. mdpi.comnih.gov

The table below presents examples of quinazoline derivatives and their tyrosine kinase inhibitory activity.

| Derivative Class | Target Kinase | Potency (IC50) | Reference |

| 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline | EGFR | 0.025 nM | acs.org |

| Linear imidazo[4,5-g]quinazoline | EGFR | 0.008 nM | acs.org |

| 6,7-dialcoxy-4-phenylamino-quinazolines | EGFR | High Potency | mdpi.com |

| Quinazoline-indazole hybrids | VEGFR-2 | 5.4 nM | mdpi.com |

| 2-thioquinazolin-4(3H)-one conjugates | RAF kinase | Notable Activity | mdpi.com |

Mechanisms of Biological Action for Quinazoline Derivatives

The biological activities of quinazoline derivatives are mediated through various molecular mechanisms, with interactions at the receptor and enzyme level being particularly significant.

Molecular Interactions with Receptor Tyrosine Kinases

The interaction of quinazoline derivatives with receptor tyrosine kinases (RTKs) is a well-established mechanism for their anticancer effects. japsonline.comnih.govresearchgate.net These small molecule inhibitors typically function by competing with ATP for its binding site within the kinase domain of the RTK. hilarispublisher.comacs.org

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. The quinazoline ring system often orients itself within the ATP-binding pocket, forming key hydrogen bonds with amino acid residues in the hinge region of the kinase. mdpi.comhilarispublisher.com For example, the nitrogen atom at position-1 of the quinazoline core frequently acts as a hydrogen bond acceptor from a backbone NH group of a conserved amino acid, such as methionine, in the hinge region of EGFR. japsonline.com

The substituent at the 4-position of the quinazoline ring, often an anilino group, projects into a hydrophobic pocket, further stabilizing the binding. hilarispublisher.com Modifications to this and other positions on the quinazoline scaffold can enhance potency and selectivity for specific RTKs or even overcome drug resistance caused by mutations in the kinase domain, such as the T790M mutation in EGFR. japsonline.com The interactions can also involve hydrophobic contacts and, in the case of irreversible inhibitors, the formation of a covalent bond with a cysteine residue in the active site. ekb.eg

Inhibition of Other Key Biological Pathways

Beyond their well-established effects on protein kinases, derivatives of the quinazoline scaffold, particularly those bearing sulfur-containing substituents analogous to this compound, have demonstrated significant inhibitory activity against other crucial biological targets. These findings open avenues for the development of novel therapeutic agents for a range of non-cancerous pathologies.

Anti-inflammatory Activity

Certain quinazoline derivatives have been shown to possess notable anti-inflammatory properties. For instance, a series of 2-methylsulfanyl-triazoloquinazolines, which share a sulfur-linked alkyl group with this compound, have been evaluated for their ability to modulate inflammatory responses in vitro. These compounds have demonstrated significant inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that their anti-inflammatory effects may be mediated through the downregulation of key pro-inflammatory signaling pathways.

Carbonic Anhydrase Inhibition

A noteworthy non-kinase target for sulfur-containing quinazoline analogs is the family of carbonic anhydrase (CA) enzymes. CAs are ubiquitous enzymes involved in numerous physiological processes, including pH regulation and fluid balance. Specific isoforms, such as CA IX and CA XII, are overexpressed in certain tumors and are considered important therapeutic targets. Research has shown that S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives can act as potent inhibitors of these tumor-associated CA isoforms. The inhibitory activity of these compounds is often in the nanomolar range, indicating a high degree of potency.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by S-substituted 2-mercaptoquinazolin-4(3H)-one Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Analog 1 | >10000 | 8950 | 15.8 | 4.5 |

| Analog 2 | 8560 | 7830 | 25.4 | 5.2 |

| Analog 3 | >10000 | >10000 | 45.7 | 6.8 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Data sourced from studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, which are structural analogs of this compound.

Antimicrobial Activity

The quinazoline scaffold has also been explored for its potential in combating infectious diseases. Derivatives such as 2-ethylthio-4-methylaminoquinazoline have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While detailed mechanistic studies are ongoing, these findings suggest that quinazoline-based compounds could serve as a foundation for the development of novel antitubercular agents.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a variety of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction. nih.gov While direct evidence for this compound is limited, the broader class of pyrimidine (B1678525) derivatives, a core component of the quinazoline structure, has been identified as a source of PDE inhibitors. nih.gov This suggests a potential, yet to be fully explored, avenue for the biological activity of this compound and its analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethylsulfanylquinazoline

Fundamental Principles of Structure-Activity Relationships in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. mdpi.comnih.gov The core principle is that the three-dimensional arrangement of atoms and functional groups within a compound dictates its interaction with biological targets like enzymes, receptors, or nucleic acids, thereby determining its therapeutic effects. nih.govmdpi.com

The process of establishing SAR involves the systematic modification of a lead compound—a molecule with known biological activity. mdpi.com Medicinal chemists synthesize a series of related compounds, or analogs, by making targeted changes to the lead structure. mdpi.com These modifications can include:

Alteration of functional groups: Adding, removing, or replacing functional groups to probe their importance for binding and activity.

Changes to the carbon skeleton: Modifying the size and shape of the molecule. nih.gov

Introduction of new substituents: Exploring different positions on a core scaffold to identify sensitive regions. nih.gov

Stereochemical adjustments: Evaluating different isomers to understand the spatial requirements for interaction with the target. nih.gov

By testing the biological activity of these analogs, researchers can deduce which structural features are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). mdpi.commdpi.com This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound into a viable drug candidate. researchgate.net

Impact of the Ethylsulfanyl Group at Position 4 on Biological Activity and Selectivity

The substituent at the C4-position of the quinazoline (B50416) ring plays a critical role in modulating biological activity. While extensive research has focused on 4-amino and 4-anilinoquinazolines, specific SAR data for the 4-ethylsulfanyl group is less prevalent in the literature. However, the influence of this group can be inferred from studies on related thio-substituted quinazolines and the general properties of thioether (alkylsulfanyl) linkages.

Studies on related compounds highlight the importance of thio-substituents. For instance, a series of novel 4-thioquinazoline derivatives bearing a chalcone (B49325) moiety demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net In another study, fluorinated 4-anilino-2-ethylsulfanylquinazolines were found to possess high activity against the smallpox virus, indicating that the ethylsulfanyl group, albeit at a different position, is compatible with potent biological activity. nih.gov

The electronic nature of the ethylsulfanyl group is also a key factor. While typically considered a weak electron-donating group through resonance, its effect can vary. Importantly, the thioether can be metabolically oxidized in vivo to the corresponding sulfoxide (B87167) and sulfone. These oxidized forms are strongly electron-withdrawing, a property that has been shown to enhance the activity of some quinazoline derivatives. nih.govnih.gov This potential for metabolic activation adds a layer of complexity to the SPR of 4-ethylsulfanylquinazoline.

Positional and Substituent Effects on the Quinazoline Ring

The biological activity of quinazoline derivatives is highly sensitive to the placement and nature of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings.

The C2 and N3 positions of the quinazoline scaffold are common sites for modification to tune biological activity.

Position 2: SAR studies have revealed that small, lipophilic groups at the C2 position can increase anticancer activity. nih.gov For antimicrobial applications, the presence of methyl, amine, or thiol groups at this position has been identified as essential. nih.gov The introduction of a substituted phenyl or naphthyl ring at C2 has been explored for developing kinase inhibitors. nih.gov In some series, replacing a methyl group at position 2 with various heterocyclic moieties, such as imidazole (B134444) or triazole, has yielded compounds with antibacterial and antifungal effects. researchgate.net

Position 3: Substitution at the N3 position, often with a substituted aromatic ring, is crucial for many biological activities, including antimicrobial effects. nih.gov In a series of S-alkylated quinazolin-4(3H)-ones designed as dual EGFR/VEGFR-2 inhibitors, having a 4-methylphenyl group at the N3-position was found to be optimal for activity. nih.gov

The interplay between substituents at positions 2 and 3 is critical. For instance, in one study on quinazolinone derivatives, the combination of a 4-chlorophenyl group at position 3 and a specific sulfanyl (B85325) moiety at position 2 resulted in the most potent cytotoxic derivative against several cancer cell lines. nih.gov

Table 1: Effect of Substitutions at Positions 2 and 3 of the Quinazoline Ring This table is interactive. You can sort and filter the data.

| Position | Substituent Type | Reported Effect | Biological Activity | Reference(s) |

|---|---|---|---|---|

| 2 | Methyl, Amine, Thiol | Essential for activity | Antimicrobial | nih.gov |

| 2 | Small Lipophilic Groups | May increase activity | Anticancer | nih.gov |

| 2 | Substituted Phenyl/Naphthyl | Explored for potency | Kinase Inhibition | nih.gov |

| 2 | Ethylsulfanyl | Compatible with activity | Antiviral | nih.gov |

| 3 | Substituted Aromatic Ring | Essential for activity | Antimicrobial | nih.gov |

| 3 | 4-Methylphenyl | Optimal for potency | EGFR/VEGFR-2 Inhibition | nih.gov |

Halogenation of the benzene portion of the quinazoline ring, particularly at positions 6 and 8, is a key strategy for enhancing biological potency.

SAR studies on quinazolinone derivatives have shown that the presence of a halogen atom at positions 6 and 8 can significantly improve antimicrobial activities. nih.gov Specifically, the introduction of iodine at both the 6- and 8-positions was found to markedly boost antibacterial activity. nih.gov In other studies focusing on anticancer properties, substitution with chlorine or bromine at position 6 was a feature of the most active 4-anilinoquinazoline (B1210976) derivatives. nih.gov

The position of the halogen is critical. A kinetic study of methoxy-dehalogenation revealed that the reactivity order for displacement at different positions of the quinazoline ring is 7 > 5 > 6 and 8, which can influence synthetic strategies and metabolic stability. nih.gov Beyond halogens, other electron-withdrawing groups at these positions are also important; for example, placing a nitro group at the C-6 position has been shown to increase anticancer activity. nih.gov

Table 2: Effect of Halogenation at Positions 6 and 8 of the Quinazoline Ring This table is interactive. You can sort and filter the data.

| Position | Substituent | Reported Effect | Biological Activity | Reference(s) |

|---|---|---|---|---|

| 6 & 8 | Halogen | Can improve activity | Antimicrobial | nih.gov |

| 6 & 8 | Iodine | Significantly improved activity | Antibacterial | nih.gov |

| 6 | Chlorine, Bromine | Feature of most active compounds | Anticancer | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. researchgate.net Unlike the qualitative nature of traditional SAR, QSAR provides a quantitative prediction of a molecule's potency, allowing for more refined drug design. nih.gov The fundamental premise is that variations in the biological activity of a group of molecules are dependent on changes in their physicochemical properties, which can be represented by numerical values known as molecular descriptors.

For quinazoline derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.govresearchgate.net The process involves calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of quinazoline compounds and then using statistical methods to create a regression model that links these descriptors to the observed biological activity. researchgate.net

Several predictive QSAR models have been successfully developed for quinazoline derivatives. These models serve as valuable tools for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

One such study focused on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors. nih.gov Using Multiple Linear Regression (MLR), a statistically significant QSAR model was developed (r² = 0.956). The model indicated that specific Estate Contribution descriptors and the presence of an electron-withdrawing group at position 4 were crucial for enhancing inhibitory activity. nih.gov

Another QSAR investigation was performed on quinazoline derivatives with anticancer activity. researchgate.net The resulting model, also built using MLR, showed a strong correlation between electronic descriptors (such as the charge on specific atoms and HOMO/LUMO energies) and the anticancer potency (log IC50), achieving a correlation coefficient (R²) of 0.8732. researchgate.net

In the development of acetylcholinesterase inhibitors, a 3D-QSAR pharmacophore model was built for a series of quinazoline-based compounds. nih.gov This model was then used as a filter in a virtual screening workflow to identify new potential inhibitors from a large chemical database. nih.gov The robustness and predictive power of these models are typically validated using both internal (cross-validation) and external test sets of compounds not used in the model's creation. nih.gov

Identification of Key Pharmacophore Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For quinazoline derivatives, particularly those targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), a well-defined pharmacophore has been established through numerous studies. nih.govtandfonline.com

The fundamental pharmacophore for many bioactive quinazolines includes:

The Quinazoline Core: This bicyclic system, consisting of a benzene ring fused to a pyrimidine ring, serves as the foundational scaffold. nih.gov The nitrogen atoms within the pyrimidine ring, particularly at positions N-1 and N-3, are crucial for activity. nih.gov They often act as hydrogen bond acceptors, forming key interactions with amino acid residues in the hinge region of kinase domains, such as methionine. nih.gov

Substitution at the 4-position: The substituent at this position significantly influences the compound's biological activity and selectivity. In many potent kinase inhibitors, this position is occupied by an anilino group, which extends into the ATP-binding site. nih.gov For this compound, the ethylsulfanyl (-S-CH₂CH₃) group introduces a flexible, lipophilic moiety. While direct pharmacophoric studies on this specific compound are limited, research on related quinazoline-4-thiones and other 4-thio-substituted derivatives suggests that the sulfur atom can participate in various non-covalent interactions. The size and nature of the alkyl group attached to the sulfur are critical for optimizing van der Waals contacts within the target's binding pocket.

Substituents on the Benzene Ring: Modifications at positions 6 and 7 of the quinazoline ring are common strategies to enhance potency and modulate physicochemical properties. Small, electron-withdrawing groups can be favorable for activity. nih.gov

Interactive Data Table: SAR of Quinazoline Derivatives

The following table summarizes the impact of various substituents on the biological activity of quinazoline derivatives, based on findings from broader studies.

| Position of Substitution | Substituent Type | General Effect on Activity | Reference |

| C4 | Anilino group | Often essential for high-affinity binding to kinases. | nih.gov |

| Thioether/Thione | Can increase antimycobacterial activity. | exlibrisgroup.com | |

| C6, C7 | Small hydrophobic groups | Can enhance potency. | nih.gov |

| Methoxy groups | Common in potent inhibitors. | nih.gov | |

| C2 | Phenyl ring | Can form important hydrogen bonds, improving interaction with enzymes. | nih.gov |

Structure-Biodegradability Relationships (SBR) in Quinazoline Derivatives

Structure-Biodegradability Relationship (SBR) studies aim to correlate a chemical's molecular structure with its susceptibility to microbial degradation in the environment. For nitrogen-containing heterocyclic compounds like quinazolines, biodegradability can be limited due to the stability of the aromatic ring system. nih.goviwaponline.com

The environmental fate of this compound is not extensively documented. However, general principles of biodegradability for related structures provide some insights:

Aromatic Ring System: The fused benzene and pyrimidine rings of the quinazoline core confer significant stability, making it generally resistant to rapid biodegradation. nih.goviwaponline.com The initial step in the degradation of such compounds often involves enzymatic hydroxylation to break the aromaticity, a process that can be slow.

Influence of Substituents: The nature of substituents can significantly impact biodegradability.

The ethylsulfanyl group at the C4 position introduces a sulfur atom and an alkyl chain. While sulfur-containing heterocycles can be more resistant to degradation than their nitrogen or oxygen counterparts oup.com, the alkyl chain may provide a site for initial oxidative attack by microorganisms.

Metabolic Pathways: The degradation of pyrimidines, one of the constituent rings of quinazoline, can proceed through reductive or oxidative pathways, ultimately breaking down the ring into smaller, assimilable molecules like beta-alanine, CO₂, and ammonia. wikipedia.orgresearchgate.net It is plausible that microorganisms capable of degrading pyrimidines might initiate the breakdown of quinazolines, although the fused benzene ring adds a layer of complexity.

Interactive Data Table: Factors Influencing Biodegradability of Heterocyclic Compounds

This table outlines general factors that influence the biodegradability of heterocyclic compounds, which can be extrapolated to quinazoline derivatives.

| Structural Feature | Influence on Biodegradability | Rationale | Reference |

| Aromaticity | Decreases | High resonance energy stabilizes the ring structure against microbial attack. | nih.goviwaponline.com |

| Number of Rings | Decreases | Increased molecular size and complexity hinder enzymatic access. | exlibrisgroup.com |

| Presence of Heteroatoms | Variable | Sulfur-containing heterocycles can be more recalcitrant than N or O-containing ones. | oup.com |

| Alkyl Chains | Increases | Provide points for initial oxidative degradation by microorganisms. | ncsu.edu |

| Halogenation | Decreases | Halogen substituents can inhibit microbial enzymes. | ncsu.edu |

Computational and Theoretical Chemistry Applications to 4 Ethylsulfanylquinazoline Research

Role of Computational Chemistry in Molecular Design and Drug Discovery

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of novel molecules and the optimization of lead compounds. steeronresearch.comneuroquantology.com For the quinazoline (B50416) scaffold, which is a core component of numerous bioactive molecules, computational techniques have become crucial for identifying and refining new derivatives. researchgate.netmdpi.com Methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict the biological activities of quinazoline compounds and to understand their interactions with biological targets at an atomic level. researchgate.netnih.gov

The process, often referred to as computer-aided drug design (CADD), facilitates the examination of a drug's target structure, offering detailed molecular insights into mechanisms of action and inhibition. nih.govabap.co.in By simulating how a molecule like 4-Ethylsulfanylquinazoline might bind to a specific protein, researchers can prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. steeronresearch.com Furthermore, computational tools help in the early prediction of a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which is critical for avoiding failures in later stages of drug development. steeronresearch.comnih.gov These in silico methods significantly reduce the time and expense associated with traditional trial-and-error laboratory experiments, accelerating the journey from initial concept to a potential clinical candidate. nih.govmui.ac.iracs.org

Electronic Structure Theory and Quantum Mechanical Calculations

Electronic structure theory and quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules like this compound. steeronresearch.com These methods, particularly Density Functional Theory (DFT), are used to refine molecular geometries and compute critical structural parameters that govern a molecule's behavior. nih.gov For quinazoline derivatives, QM calculations provide data on the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and total energy. nih.govresearchgate.net

These quantum chemical properties are essential for correlating a compound's structure with its reactivity and biological activity. physchemres.orgresearchgate.net For instance, DFT has been used to investigate the relationship between the molecular structures of quinazoline derivatives and their efficacy as corrosion inhibitors and as anticancer agents. nih.govphyschemres.org By calculating various reactivity descriptors, researchers can build robust models to predict experimental outcomes, such as the pKa of quinazoline derivatives, with high accuracy. researchgate.net Such calculations are invaluable for understanding the electronic profile of this compound, which dictates its potential interactions and chemical stability.

The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its capacity to accept electrons. ajchem-a.com The energy gap (ΔE) between these two orbitals is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For various quinazoline derivatives, DFT calculations have been employed to determine these parameters. nih.govbeilstein-journals.org The distribution of HOMO and LUMO orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net For example, in some 6-bromo quinazoline derivatives, the HOMO is located on the bromobenzene (B47551) and quinazolinone rings and the sulfur atom, while the LUMO is distributed across the entire molecule. nih.gov In other studies, the LUMO orbitals of certain quinazoline compounds were centered on the benzene (B151609) π-bonds, while the HOMO orbitals were found around heteroatomic functional groups, which are crucial for interactions like the inhibition of metal corrosion. ajchem-a.com These analyses provide a theoretical framework for predicting the reactive behavior of this compound and for designing modifications to tune its electronic properties for specific applications. researchgate.net

Table 1: Quantum Chemical Reactivity Descriptors for Selected Quinazoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Notes |

| Compound 8a (6-bromo-quinazoline derivative) | - | - | 4.19 | Found to be more stable and less reactive compared to compound 8c. nih.gov |

| Compound 8c (6-bromo-quinazoline derivative) | - | - | 3.84 | Found to be less stable and more reactive compared to compound 8a. nih.gov |

| AYQ (3-allyl-2-(Prop-2-yn-1-ylthio)Quinazolin-4(3H)-one) | - | - | 4.999 | A modest energy gap suggests it is easier to remove an electron from HOMO and deposit it in LUMO, indicating high reactivity. researchgate.netphyschemres.org |

| HQ-k (2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one, keto form) | - | - | 3.603 | The energy gap influences the optical characteristics of the molecule. nih.gov |

| HQS-k (Thio-substituted HQ derivative, keto form) | - | - | 2.839 | A smaller energy gap compared to HQ-k, affecting its fluorescence peak. nih.gov |

| HQSe-k (Seleno-substituted HQ derivative, keto form) | - | - | 2.758 | The smallest energy gap in the series, further shifting its optical properties. nih.gov |

A crucial application of computational chemistry in drug discovery is the prediction of how strongly a ligand, such as this compound, will bind to its biological target. researchgate.net Molecular docking is a primary technique used to predict the preferred orientation of a ligand within a protein's active site and to estimate the binding affinity. nih.gov For quinazoline derivatives, docking studies have been instrumental in understanding their interactions with various targets, including the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development. nih.govnih.gov

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the binding free energy of the ligand-protein complex. acs.orgnih.gov These calculations provide a more accurate estimation of binding affinity by considering factors like solvation effects. nih.gov Studies on quinazoline derivatives have used these methods to confirm biological activity and identify key amino acid residues responsible for potent binding. nih.govresearchgate.net For example, analysis of the binding of a potent quinazoline-pyrimidine hybrid (compound 6n) to EGFR revealed that Arg 817 and Lys 721 residues played a pivotal role in its high potency. researchgate.net Such predictive studies are vital for the structure-based design of novel and more effective analogs of this compound. tandfonline.comresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time under simulated physiological conditions. researchgate.netfrontiersin.orgnih.gov MD simulations are powerful computational tools used to assess the dynamic behavior of a protein-ligand complex, providing insights into its flexibility and interaction dynamics. abap.co.inresearchgate.net

For quinazoline derivatives, MD simulations have been used to validate docking results and to understand the stability of their binding to various targets like EGFR, c-Met, and VEGFR2. tandfonline.comresearchgate.net By analyzing metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can determine if a ligand remains stably bound in the active site and which parts of the protein-ligand complex are most flexible. abap.co.inresearchgate.net For instance, MD simulations of quinazolinone derivatives targeting cancer-related proteins have illustrated the structural stability of the ligand-receptor complexes over the simulation time, providing confidence in their potential as therapeutic agents. researchgate.net These simulations are crucial for understanding the dynamic nature of the interactions between this compound and its potential biological targets, which a static model alone cannot capture. tandfonline.comfrontiersin.org

Table 2: Summary of Molecular Dynamics (MD) Simulation Studies on Quinazoline Derivatives

| Quinazoline Derivative(s) | Target Protein(s) | Simulation Time | Key Findings |

| Quinazolinone derivative 5 | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | - | RMSD plots illustrated the structural stability of the ligand-receptor complexes. RMSF profiles highlighted residue-level flexibility within the binding pockets. researchgate.net |

| Compounds 4b and 5f | Phosphodiesterase 7 | 100 ns | The simulations were used to assess the dynamic behavior and conformational stability of the protein-ligand complexes. frontiersin.orgnih.gov |

| Compounds 1Q1, 2Q17, and VS1 | EGFR1 | 200 ns | The simulations demonstrated the stability and consistent interaction of the ligands over the simulation period. nih.gov |

| Quinazoline compounds Q44, Q48, Q100, Q56 | FtsZ protein, Gyrase subunit B | 5 ns | The stability of the complexes was evaluated using RMSD, with values indicating stable complexes. The dynamic studies showed Q100 complexed with FtsZ to be the most stable. abap.co.in |

In Silico Screening and Virtual Library Design for Novel Quinazoline Analogs

In silico screening, or virtual screening, is a computational technique that has revolutionized the early stages of drug discovery. nih.govmui.ac.ir It involves the high-throughput screening of large databases of chemical compounds against a biological target to identify potential "hits" with desired activity. nih.gov This approach is particularly valuable for exploring the vast chemical space of quinazoline derivatives to discover novel analogs with improved therapeutic properties. asianpubs.orgijfmr.com

The process often begins with a known active compound or a pharmacophore model derived from structure-activity relationships. researchgate.netmdpi.com This model is then used to search virtual libraries, which can contain millions of compounds, for molecules with similar structural or chemical features. researchgate.net For quinazoline research, in silico screening has been successfully employed to design new lead compounds targeting enzymes like dihydrofolate reductase and EGFR. nih.govasianpubs.org Based on the screening results and subsequent computational analyses like docking and ADMET prediction, novel quinazoline analogs can be designed and prioritized for synthesis and experimental testing. nih.govnih.govacs.org This strategy not only accelerates the discovery of new drug candidates but also facilitates the design of compounds with specific desired properties, such as enhanced potency or better safety profiles. nih.gov

Machine Learning Approaches in Computational Chemistry for Quinazoline Research

The integration of machine learning (ML) with computational chemistry is an emerging frontier that promises to significantly accelerate materials and drug discovery. nih.govnih.gov ML models can be trained on large datasets generated from computational chemistry methods or experimental results to predict molecular properties, chemical reactions, and biological activities with remarkable speed and accuracy. nih.govesciencecenter.nl

In the context of quinazoline research, ML is being applied to enhance various aspects of the drug design process. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of statistical learning in chemistry, are used to build predictive models that correlate the structural features of quinazoline derivatives with their biological activity. nih.govnih.gov These models help in designing new molecules with potentially higher efficacy. acs.org More advanced ML techniques, such as deep neural networks, are being used to learn complex patterns from chemical data, enabling applications from predicting quantum mechanical properties to accelerating molecular dynamics simulations. esciencecenter.nlyoutube.comyoutube.com As the field evolves, the synergy between ML and computational chemistry will undoubtedly play a transformative role in designing the next generation of quinazoline-based therapeutics, including novel derivatives of this compound. researchgate.netnih.gov

Advanced Methodologies in the Investigation of 4 Ethylsulfanylquinazoline

High-Throughput Screening (HTS) Techniques for Biological Evaluation

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of thousands to millions of compounds for a specific biological activity. nih.govnih.gov This automated approach utilizes robotics, liquid handling devices, and sensitive detectors to test large chemical libraries in parallel, making it a highly efficient method for identifying "hits"—compounds that modulate the function of a biological target. nih.govcolumbia.edu

HTS assays can be designed to measure a wide array of biological responses, from purified enzyme or receptor activity to complex cellular phenotypes. nih.gov For a compound like 4-Ethylsulfanylquinazoline, HTS would typically be employed to screen it as part of a larger library of diverse or focused chemical structures. For instance, academic and industrial screening cores maintain extensive libraries, including collections of known bioactive compounds, natural products, and diversity-oriented collections designed to cover a broad chemical space. columbia.eduupenn.edu Quinazoline-based libraries are often screened for activity against specific target classes, such as protein kinases, G-protein coupled receptors (GPCRs), or proteases. upenn.edunih.gov

A more advanced iteration of this methodology is quantitative HTS (qHTS). Unlike traditional HTS which typically uses a single compound concentration, qHTS generates a concentration-response curve for every compound in the library in the primary screen. nih.gov This approach provides a richer dataset, allowing for the immediate characterization of a compound's potency and efficacy. This method is powerful enough to distinguish the activity of closely related analogs, such as those within a quinazoline (B50416) scaffold, which might exhibit a wide range of potencies. nih.gov By providing detailed pharmacological data from the outset, qHTS accelerates the identification of promising lead compounds and helps to elucidate structure-activity relationships (SAR) directly from the initial screen. nih.gov

Biophysical Techniques for Ligand-Target Interaction Analysis

Once a compound is identified as a "hit" through HTS, a variety of biophysical techniques are employed to validate and characterize its direct interaction with the target protein. These methods provide crucial data on binding affinity, kinetics, and thermodynamics, confirming that the compound's observed biological effect is due to specific binding.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a rapid and widely used method to assess whether a ligand binds to and stabilizes a target protein. nih.govnih.gov The technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions. measurebiology.orgresearchgate.net As the protein is heated, it denatures, exposing its hydrophobic core and causing an increase in fluorescence. nih.gov A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), the point at which 50% of the protein is unfolded. measurebiology.org The magnitude of this thermal shift (ΔTm) is indicative of the binding interaction, making DSF an excellent tool for validating hits from primary screens. measurebiology.orgresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event. youtube.comfrontiersin.org In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the target protein. biorxiv.org The resulting heat change is measured after each injection, yielding a binding isotherm. nih.gov Analysis of this isotherm provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). youtube.com More recently, ITC has also been adapted to measure enzyme kinetics directly, offering a label-free method to determine kinetic parameters. frontiersin.orgnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. mdpi.com In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the ligand is then flowed over the surface. nih.gov Binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. nih.gov This allows for the precise determination of the kinetic parameters of the interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) provides the equilibrium dissociation constant (KD), a measure of binding affinity. nih.gov SPR is highly valuable for ranking compounds and understanding how structural modifications affect their binding kinetics.

| Technique | Principle | Key Information Obtained | Application in Investigating this compound |

| Differential Scanning Fluorimetry (DSF) | Measures ligand-induced changes in protein thermal stability by monitoring fluorescence of a dye that binds to unfolded proteins. nih.govmeasurebiology.org | Binding validation, Melting Temperature (Tm), Thermal Shift (ΔTm). measurebiology.org | Rapidly confirms direct binding to a target protein by observing a stabilizing thermal shift. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target molecule in solution. youtube.comfrontiersin.org | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). youtube.com | Provides a complete thermodynamic profile of the interaction with its target, confirming the driving forces of binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor surface as a ligand in solution binds to an immobilized target. mdpi.comnih.gov | Association rate (kon), Dissociation rate (koff), Binding Affinity (KD). nih.gov | Delivers real-time kinetic data, revealing how quickly the compound binds and dissociates from its target. |

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the chemical structure of a synthesized compound like this compound is paramount. Advanced spectroscopic techniques provide unambiguous evidence of its atomic composition and connectivity, ensuring the identity and purity of the molecule under investigation. The focus here is on the academic methodology rather than specific spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the structure of organic molecules in solution. youtube.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and number of different protons and carbons, advanced two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as linking substituents to the quinazoline core. mdpi.com

¹⁵N NMR: When applicable, proton-nitrogen correlation spectra can provide further insight into the structure of nitrogen-containing heterocycles like quinazoline. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of a compound like this compound. This technique confirms that the synthesized molecule has the correct atomic composition. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information, corroborating the data obtained from NMR. mdpi.com

Crystallographic Studies of Quinazoline-Target Complexes

X-ray crystallography provides the ultimate insight into a ligand-target interaction by revealing a high-resolution, three-dimensional picture at the atomic level. researchgate.net This technique is invaluable for understanding the precise binding mode of a compound and for guiding further structure-based drug design efforts. youtube.com

The methodology involves crystallizing the target protein in the presence of the ligand, a process known as co-crystallization. youtube.com X-rays are then diffracted by the atoms in the crystal, producing a diffraction pattern that can be computationally reconstructed into an electron density map. This map allows for the building of an atomic model of the protein-ligand complex. researchgate.net

For quinazoline-based inhibitors, crystallographic studies have been instrumental in elucidating their mechanism of action. For example, studies on 4-anilinoquinazoline (B1210976) inhibitors bound to protein kinases revealed that the quinazoline ring system typically anchors in the ATP binding site by forming key hydrogen bonds with the protein's "hinge" region. mdpi.com The substituent at the 4-position, analogous to the ethylsulfanyl group in this compound, projects into a specific pocket, and its interactions determine much of the compound's potency and selectivity. mdpi.com Similarly, crystallographic analysis of quinazolinone derivatives bound to cholecystokinin (B1591339) receptors has revealed the preferred spatial arrangement of different parts of the molecule required for high-affinity binding. nih.gov

Such detailed structural information is critical for:

Visualizing Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding. youtube.com

Understanding Structure-Activity Relationships (SAR): Explaining why certain structural modifications enhance or diminish activity.

Guiding Lead Optimization: Providing a rational basis for designing new analogs with improved potency, selectivity, or other pharmacological properties. youtube.comfrontiersin.org

Future Directions and Research Opportunities for 4 Ethylsulfanylquinazoline

Design and Synthesis of Next-Generation Quinazoline (B50416) Derivatives

The development of novel quinazoline derivatives is a dynamic area of research, focused on creating molecules with improved efficacy, selectivity, and pharmacokinetic properties. A key strategy involves the modification of the core quinazoline structure. For instance, research into fluorinated 4-anilino-2-ethylsulfanylquinazolines has shown significant activity against the smallpox virus, highlighting a promising avenue for future investigation. researchgate.net

Synthetic methodologies are continuously evolving to allow for more efficient and versatile production of these complex molecules. Modern techniques, such as ultrasound-assisted synthesis, have been successfully employed to create derivatives like 4-tosyl quinazolines. nih.gov This method offers advantages like ease of execution and availability of starting materials. nih.gov Researchers have optimized protocols by systematically testing various catalysts and solvents to achieve high yields in shorter reaction times. nih.gov For example, the use of a CuI catalyst with Et3N as a base has proven effective in the synthesis of various 4-tosyl quinazolines. nih.gov

Future design strategies will likely focus on synthesizing derivatives that can specifically target the hydrophobic pocket of ATP-binding sites in kinases, a common target for quinazoline-based inhibitors. nih.gov By creating libraries of diverse quinazoline derivatives, researchers can systematically explore structure-activity relationships (SAR) to identify compounds with outstanding activity against specific biological targets. nih.govmdpi.com

Exploration of Novel Biological Targets for Ethylsulfanyl-Quinazolines

While quinazolines are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for cancer therapy, the exploration for new biological targets is a major frontier. researchgate.netmdpi.com The versatility of the quinazoline scaffold allows it to be adapted to interact with a wide range of biomolecules.

Recent research has identified several promising new targets for quinazoline derivatives:

Viral Proteins: Certain quinazoline derivatives have demonstrated potent antiviral activity. For example, fluorinated 4-anilino-2-ethylsulfanylquinazolines are being investigated as high-activity agents against the smallpox virus. researchgate.net Additionally, other derivatives have been synthesized and evaluated for activity against human cytomegalovirus (HCMV), targeting the pUL97 kinase. nih.gov

Inflammatory Kinases: The receptor-interacting caspase-like apoptosis-regulatory kinase (RICK), also known as RIPK2, is a key player in inflammatory pathways. Novel quinazoline derivatives have been synthesized and characterized as inhibitors of RICK, presenting a potential therapeutic strategy for inflammatory diseases. nih.gov

Immune Checkpoints: In the field of immuno-oncology, researchers have developed novel quinazoline derivatives that act as inhibitors of immune checkpoints like Indoleamine 2,3-dioxygenase 1 (IDO1) and Programmed death-ligand 1 (PD-L1). nih.gov One such compound, V-d, not only showed potent antitumor activity on ovarian cancer cells but also demonstrated the ability to re-sensitize cisplatin-resistant cells to treatment. nih.gov This suggests a promising future for developing quinazoline-based immuno-oncology agents. nih.gov

Angiogenesis Regulators: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Quinazoline-thiazole hybrids have been developed as potent antiproliferative and anti-angiogenic agents that target the VEGFR2 kinase domain. nih.gov

The following table summarizes some of the novel biological targets being explored for quinazoline-based compounds.

| Biological Target | Therapeutic Area | Example or Finding | Citation |

| Smallpox Virus | Antiviral | Fluorinated 4-anilino-2-ethylsulfanylquinazolines show high activity. | researchgate.net |

| pUL97 Kinase (HCMV) | Antiviral | Novel quinazoline derivatives identified as inhibitors. | nih.gov |

| RICK (RIPK2) | Anti-inflammatory | Quinazoline-based compounds developed as selective inhibitors. | nih.gov |

| IDO1 / PD-L1 | Immuno-oncology | Quinazoline derivatives act as dual immune checkpoint inhibitors. | nih.gov |

| VEGFR2 | Anticancer (Anti-angiogenic) | Quinazoline-thiazole hybrids display superior antiproliferative activity compared to sorafenib. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and quinazoline research is no exception. nih.gov These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. nih.gov

One of the primary applications of ML in this field is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govyoutube.com QSAR models use machine learning algorithms to learn the relationship between the chemical structure of quinazoline derivatives and their biological activity. youtube.com By training on existing data, these models can predict the potency of new, untested molecules, allowing chemists to prioritize the synthesis of the most promising compounds. nih.govyoutube.com This process relies on molecular descriptors, which are numerical representations of a compound's physicochemical properties, to train the ML algorithms. nih.gov

Development of Hybrid Molecules Incorporating the Quinazoline Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacologically active scaffolds into a single molecule. nih.gov This approach aims to create hybrid compounds with potentially synergistic or multi-target activity, addressing complex diseases like cancer. nih.govresearchgate.net The quinazoline ring is an excellent candidate for this strategy due to its established biological importance. nih.gov

Several types of quinazoline-based hybrids have been successfully synthesized and evaluated:

Quinazoline-Thiazole Hybrids: Designed as potential anti-angiogenic agents, these hybrids have shown superior antiproliferative activity on liver cancer (HepG2) cells compared to the established drug sorafenib. nih.gov Molecular modeling studies suggest these hybrids bind effectively to the VEGFR2 kinase. nih.gov

Quinazoline-Chalcone Hybrids: The combination of the quinazoline nucleus with a chalcone (B49325) moiety has resulted in compounds with considerable inhibitory activity against beta-hematin formation, a crucial process for the malaria parasite. mdpi.com

Quinazoline-Artemisinin Hybrids: These hybrids have been evaluated for their antiviral activity and were found to be significantly more potent against cytomegalovirus than the reference drug ganciclovir. mdpi.com

Quinazolinone-Isoxazole Hybrids: Researchers have synthesized new quinazolin-4(3H)-one derivatives that incorporate an isoxazole (B147169) moiety, exploring their potential as antioxidant agents. researchgate.net

The development of such hybrids represents a promising path for creating new therapeutic agents for a wide range of diseases, including cancer, microbial infections, and Alzheimer's disease. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethylsulfanylquinazoline, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with thioureas or thioamides, followed by alkylation with ethyl halides. Key parameters include reaction temperature (optimized at 80–100°C), solvent choice (e.g., DMF or ethanol), and catalyst use (e.g., K₂CO₃). Purity can be enhanced via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 1.0 mL/min flow rate, λ = 254 nm) .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.30–1.35 ppm (triplet, -CH₂CH₃), δ 4.25–4.30 ppm (quartet, -SCH₂), and aromatic protons at δ 7.50–8.50 ppm.

- FT-IR : Confirm C-S bond absorption at ~650–700 cm⁻¹ and quinazoline ring vibrations at 1600–1650 cm⁻¹.

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 207.1. Cross-validate with single-crystal X-ray diffraction if possible (see advanced methods) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Toxicity Data : Refer to SDS for acute toxicity (e.g., LD₅₀ in rodents >500 mg/kg) and prioritize waste disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for biological activity?

- Methodological Answer :

- Variable Modification : Systematically alter substituents at positions 2, 4, and 6 of the quinazoline core. For example, replace the ethylsulfanyl group with methylsulfonyl or arylthio groups.

- Assays : Test derivatives against target enzymes (e.g., EGFR tyrosine kinase) using fluorescence-based kinase assays. IC₅₀ values should be compared to reference inhibitors (e.g., Gefitinib).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Use the shake-flask method across solvents (e.g., water, DMSO, ethanol) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (calibration curve at λ_max = 275 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Address discrepancies by controlling particle size (micronization) and polymorphism (PXRD analysis) .

Q. How can crystallographic data for this compound be leveraged to improve drug design?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine bond lengths, angles, and packing motifs. For example, the C-S bond length (~1.78 Å) and dihedral angles between quinazoline and ethylsulfanyl groups influence conformational flexibility.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to guide co-crystal engineering for enhanced bioavailability .

Critical Analysis Guidelines

- Data Validation : Cross-check NMR/IR spectra with computational predictions (e.g., Gaussian 09) to confirm assignments.

- Reproducibility : Document solvent purity, reaction times, and equipment calibration in supplementary materials.

- Contradiction Resolution : Use multivariate analysis (ANOVA) to identify confounding variables in conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.